(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a phenylacetamide moiety, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d]thiazole ring, followed by the introduction of the allyl and methoxy groups, and finally, the coupling with the phenylacetamide moiety. The reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of a nitro group can yield an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The phenylacetamide moiety can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their biological activity and used in various therapeutic applications.
Phenylacetamide derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the combination of the benzo[d]thiazole and phenylacetamide moieties, which can result in distinct biological and chemical properties. This combination can enhance its potential as a therapeutic agent or a chemical probe.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-5-12-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)13-14-6-8-15(9-7-14)30(4,25)26/h5-11H,1,12-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZGWNOPZAOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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